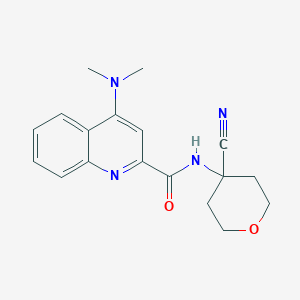
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide, also known as XTT, is a chemical compound that has been widely used in scientific research. XTT is a yellow water-soluble compound that is used to measure cell viability and proliferation. It is commonly used in assays that measure mitochondrial activity, which is an indicator of cell health.
Mecanismo De Acción
The mechanism of action of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide involves the reduction of the yellow tetrazolium salt to an orange formazan derivative by mitochondrial dehydrogenases. This reaction is dependent on the presence of active mitochondria, which are an indicator of cell viability.
Biochemical and physiological effects:
This compound has been shown to have no significant biochemical or physiological effects on cells. It is not toxic to cells and does not interfere with cellular processes. This makes it an ideal compound for use in cell viability assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is its sensitivity. It is able to detect small changes in cell viability, which makes it a valuable tool for drug discovery research. Additionally, this compound is easy to use and does not require any special equipment. However, this compound has some limitations. It is not suitable for use in high-throughput screening assays, as it requires a longer incubation time compared to other viability assays.
Direcciones Futuras
There are several future directions for research involving N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide. One area of research is the development of new derivatives of this compound that have increased sensitivity and reduced incubation times. Another area of research is the use of this compound in combination with other viability assays to improve the accuracy of cell viability measurements. Additionally, this compound could be used in combination with other assays to study the effects of drugs on mitochondrial function.
Métodos De Síntesis
The synthesis of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with dimethylformamide to form the corresponding aniline derivative. This is followed by the reaction of the aniline with 4-cyanooxan-4-yl chloride to form the N-(4-cyanooxan-4-yl) derivative. The final step involves the reaction of the N-(4-cyanooxan-4-yl) derivative with dimethylamino-2-chloroquinoline to form this compound.
Aplicaciones Científicas De Investigación
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has a wide range of applications in scientific research. It is commonly used in cell viability assays, where it is used to measure the metabolic activity of cells. This compound is also used in drug discovery research, where it is used to screen potential drug candidates for their effects on cell viability. Additionally, this compound is used in microbiology research, where it is used to measure the growth of bacteria and fungi.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)16-11-15(20-14-6-4-3-5-13(14)16)17(23)21-18(12-19)7-9-24-10-8-18/h3-6,11H,7-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKPRSHXUCTOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

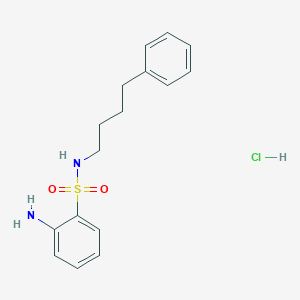
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
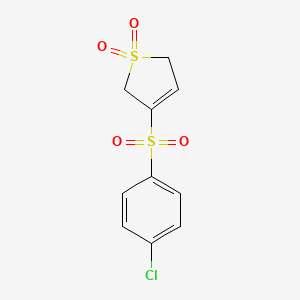
![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)
![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)
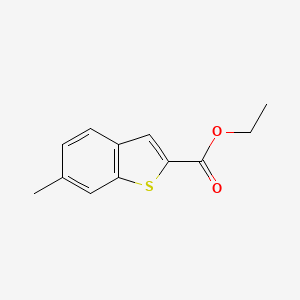
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)
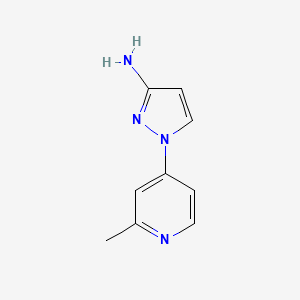
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)